(3-phenyl-1H-pyrazol-1-yl)methanol
Description
(3-Phenyl-1H-pyrazol-1-yl)methanol is a pyrazole-based compound featuring a hydroxymethyl (-CH2OH) group at the 1-position of the pyrazole ring and a phenyl substituent at the 3-position. This structure confers unique physicochemical properties, making it a versatile intermediate in medicinal chemistry and materials science.
Synthesis: The compound can be synthesized via reduction of ester precursors or through coupling reactions. For example, Zheng et al. (2010) reported the reduction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate to yield hydroxymethyl derivatives . Additionally, coupling reactions involving 2-(3-phenyl-1H-pyrazol-1-yl)nicotinic acid with amino esters have been employed to generate structurally related compounds .
Applications: The hydroxymethyl group enhances solubility and bioavailability, enabling applications in drug discovery. Derivatives of this compound exhibit biological activities such as apoptosis induction and autophagy regulation in cancer cells . Its structural flexibility also supports roles in enzyme inhibition, as seen in calpain inhibitors .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3-phenylpyrazol-1-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c13-8-12-7-6-10(11-12)9-4-2-1-3-5-9/h1-7,13H,8H2 |
InChI Key |
PAYKHWUWICHPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The placement of the hydroxymethyl group (1-, 3-, or 4-position) influences electronic effects and binding affinity. For instance, the 1-position in the target compound allows for optimal hydrogen bonding in enzyme inhibition .
- Aromatic Substituents : Fluorine or trifluoromethyl groups enhance metabolic stability and bioavailability , whereas phenyl groups contribute to π-π stacking interactions in protein binding .
Pharmacological Activities
The table highlights differences in biological activities among pyrazole methanol derivatives:
Key Observations :
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